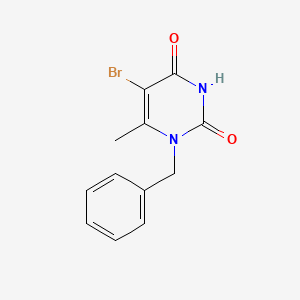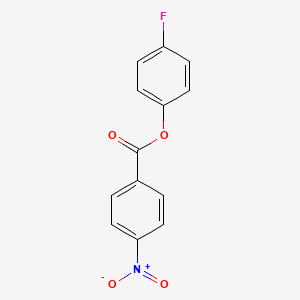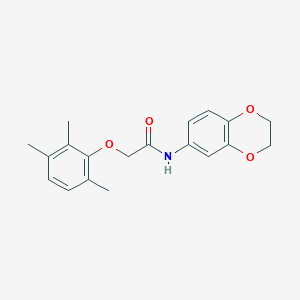![molecular formula C23H33N3O B5668117 N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)
N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and development of complex organic molecules like N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide involve comprehensive research into their synthesis, molecular structure, and properties. These compounds are often explored for their potential in various applications, including medicinal chemistry, due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step processes, starting from simpler precursors. For example, the synthesis of structurally diverse compounds can use techniques such as aminomethylation to form new carboxamides, as demonstrated in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides (Dotsenko et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often employs methods such as X-ray crystallography to elucidate the conformation of the molecule. For instance, in one study, the pyrrolidine and piperidine rings in a molecule were found in twist and distorted boat conformations, respectively (Sundaresan et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of compounds are influenced by their functional groups and molecular structure. For example, the presence of electron-donating and electron-withdrawing groups can affect a compound's reactivity and its potential anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
properties
IUPAC Name |
N-ethyl-2-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-4-26(23(27)22-9-13-24-19(22)3)17-20-10-14-25(15-11-20)16-12-21-8-6-5-7-18(21)2/h5-9,13,20,24H,4,10-12,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWPGFWYMAWPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)C3=C(NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)
![2-(4-{3-[1-(dimethylamino)ethyl]phenyl}-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5668056.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)
![3-ethyl-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5668076.png)

![4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5668100.png)
![(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)
![N-cyclopentyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5668116.png)


![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)